2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate α-halocarbonyl compound under mild heating conditions.
Introduction of the 4-fluorophenyl Group: This step involves the use of a halogenation reaction, where a fluorine atom is introduced to the phenyl ring using reagents such as N-fluorobenzenesulfonimide.
Coupling with the Indole Derivative: The final step involves coupling the imidazo[2,1-b][1,3]thiazole derivative with an indole derivative through a condensation reaction, typically using a base such as potassium carbonate in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazo[2,1-b][1,3]thiazole core using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites, thereby blocking their function . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl derivatives: These compounds share a similar core structure but differ in the substituent on the phenyl ring.
2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another compound with a similar imidazo[2,1-b][1,3]thiazole core but with different substituents.
Uniqueness
The uniqueness of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, enhances its potential as a pharmacologically active compound due to the unique properties imparted by the fluorine atom.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-10-16-4-2-3-5-20(16)26(14)21(27)11-18-13-28-22-24-19(12-25(18)22)15-6-8-17(23)9-7-15/h2-9,12-14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNJGPDBZKBSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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